Lipophilicity Comparison: Isobutyl vs. Unsubstituted 4-Nitrophenylpiperazine
The computed logP (XLogP3) for 1-(isobutyl)-4-(4-nitrophenyl)piperazine is 3.0 [1]. The comparator 1-(4-nitrophenyl)piperazine (CAS 6269-89-2) has an experimentally determined logP of 1.56 . The addition of the isobutyl group thus produces a ∼1.44 log unit increase in lipophilicity, meaning the target compound is approximately 27-fold more lipophilic than the unsubstituted parent. Since logP is a critical parameter for passive membrane permeability and non-specific binding, this difference is significant for cellular assay design and in vivo distribution.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 1-(4-Nitrophenyl)piperazine, measured logP = 1.56 |
| Quantified Difference | ΔlogP ≈ +1.44; estimated 27-fold higher lipophilicity |
| Conditions | Target: computed by XLogP3 algorithm. Comparator: experimental ACD/LogP measurement. |
Why This Matters
A researcher selecting a compound for a membrane-permeability-dependent assay would obtain meaningfully different intracellular exposure from the unsubstituted analog, making the isobutyl derivative the appropriate choice when higher lipophilicity is required.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21958910. XLogP3-AA value. View Source
